molecular formula C11H14ClN3O2 B3158480 2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride CAS No. 858230-88-3

2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride

Cat. No.: B3158480
CAS No.: 858230-88-3
M. Wt: 255.7 g/mol
InChI Key: FCKAVMPYYCIONZ-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride (CAS: 858230-88-3) is a substituted indole derivative characterized by a methyl group at position 2, a nitro group at position 5, and an ethanamine side chain at position 3, protonated as a hydrochloride salt.

Properties

IUPAC Name

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-7-9(4-5-12)10-6-8(14(15)16)2-3-11(10)13-7;/h2-3,6,13H,4-5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKAVMPYYCIONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone under reflux conditions using methanesulfonic acid as a catalyst. The resulting tricyclic indole is then subjected to further reactions to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
Research indicates that 2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride may have implications in the treatment of neurological disorders. Its structure suggests potential activity as a serotonin receptor agonist, which could be beneficial for conditions such as depression and anxiety. Preliminary studies have shown that compounds with similar indole structures exhibit antidepressant-like effects in animal models .

2. Antitumor Activity
Recent investigations into the compound's anticancer properties have shown promise. In vitro studies demonstrated that it can inhibit the proliferation of certain cancer cell lines, possibly due to its ability to interfere with cellular signaling pathways involved in tumor growth . Further research is needed to elucidate the mechanisms behind these effects and to evaluate its efficacy in vivo.

Synthetic Chemistry

1. Building Block for Drug Development
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique indole structure can be modified to create derivatives with enhanced biological activity or selectivity for specific targets . This makes it an important tool in medicinal chemistry for developing new therapeutic agents.

2. Research on Structure-Activity Relationships (SAR)
The study of SAR involving this compound has provided insights into how structural modifications can influence biological activity. This information is crucial for optimizing drug candidates and understanding their pharmacodynamics and pharmacokinetics .

Case Studies

Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal explored the effects of various indole derivatives, including this compound, on depression-like behaviors in rodent models. The results indicated a significant reduction in depressive symptoms when administered at specific dosages, highlighting its potential as a novel antidepressant .

Case Study 2: Anticancer Research
In another study focusing on cancer therapy, researchers tested the compound against several human cancer cell lines. The findings revealed that it exhibited selective cytotoxicity towards certain types of cancer cells while sparing normal cells, suggesting its potential as a targeted cancer treatment agent .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group in the compound is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates that exert antimicrobial and antiprotozoal effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Indole Ethanamine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activity References
2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride (Target) -NO₂ (5), -CH₃ (2) C₁₁H₁₄N₃O₂·HCl 267.71 Electron-withdrawing nitro group
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine hydrochloride -CF₃O (5), -CH₃ (2) C₁₂H₁₂F₃N₂O·HCl 308.69 Lipophilic trifluoromethoxy group
5-Methyltryptamine hydrochloride -CH₃ (5) C₁₁H₁₄N₂·HCl 210.7 Mp: 289–292°C; hallucinogenic activity
5-Methoxytryptamine hydrochloride (Mexamine) -OCH₃ (5) C₁₁H₁₄N₂O·HCl 226.7 Serotonergic activity; color tests (e.g., Marquis: orange-brown)
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine -Cl (5), -CH₃ (2) C₁₁H₁₃ClN₂ 220.69 Halogenated analog; potential CNS effects
2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride -Benzyl (1) C₁₇H₁₈N₂·HCl 286.8 Bulky substituent; possible MAOI activity

Physicochemical Properties

  • Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound reduces electron density on the indole ring, enhancing stability under acidic conditions but reducing nucleophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents .
  • Melting Points :
    • 5-Methyltryptamine hydrochloride () has a high melting point (289–292°C), attributed to strong ionic interactions in the crystalline state. The target compound’s melting point is unreported but expected to differ due to nitro group polarity .

Pharmacological and Functional Differences

  • 5-Methyltryptamine hydrochloride () exhibits hallucinogenic properties via serotonin receptor modulation, whereas the nitro group in the target compound may shift activity toward other receptor subtypes or metabolic pathways .
  • 5-Methoxytryptamine hydrochloride () is a known serotonin analog with applications in neuropharmacology, highlighting how substituent polarity (methoxy vs. nitro) dictates target specificity .

Key Notes

Substituent Effects: Position 5 substituents (-NO₂, -CF₃O, -CH₃, -OCH₃, -Cl) critically modulate solubility, receptor affinity, and metabolic stability. Nitro groups may enhance oxidative stability but reduce bioavailability compared to methoxy or methyl groups .

Pharmacological Gaps : Direct activity data for the target compound are lacking in the evidence. Prioritize in vitro receptor binding assays to compare with 5-methyltryptamine and 5-methoxytryptamine .

Safety Profiles: While 5-methyltryptamine is hallucinogenic, the nitro-substituted analog’s toxicity profile remains uncharacterized. Structural analogs with benzyl groups () may pose higher risks due to MAOI-like effects .

Biological Activity

2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride, with the chemical formula C11H15ClN2O2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 858230
  • Molecular Weight : 228.71 g/mol
  • Structure : The compound contains an indole ring system substituted with a methyl and nitro group, contributing to its biological activity.

Anticancer Properties

Recent studies have shown that derivatives of indole compounds exhibit significant anticancer properties. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7. The most potent derivatives reported an IC50 of 1.9 µg/mL against HCT-116 cells, indicating a strong potential for further development as anticancer agents .

CompoundCell LineIC50 (µg/mL)Reference
2-Methyl Indole DerivativeHCT-1161.9
2-Methyl Indole DerivativeMCF-72.3
DoxorubicinHCT-1163.23

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential in modulating neurotransmitter systems. Research indicates that indole derivatives can enhance the activity of certain receptors involved in neuroprotection, particularly through modulation of NMDA receptor pathways . This mechanism may provide insights into treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies on related compounds have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, indicating varying levels of efficacy depending on the specific bacterial strain tested .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer efficacy of various indole derivatives, including this compound. The results indicated that these compounds could inhibit cancer cell proliferation effectively, with some showing enhanced potency compared to traditional chemotherapeutics like doxorubicin .

Neuroprotective Mechanism Exploration

Another research effort focused on the neuroprotective mechanisms of indole derivatives. It was found that these compounds could enhance synaptic plasticity and reduce oxidative stress markers in neuronal cell cultures, suggesting their potential utility in treating conditions like Alzheimer's disease .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl group), δ 7.0–8.5 ppm (indole aromatic protons), and δ 8.2–8.5 ppm (nitro group protons) confirm substitution patterns .
    • ¹³C NMR : Signals for the nitro group (~140 ppm) and methyl group (~20 ppm) validate structural integrity .
  • Infrared Spectroscopy (IR) : Strong absorption bands at 1520 cm⁻¹ (N=O stretch) and 3400 cm⁻¹ (amine N-H) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 265 (free base) and 301 (hydrochloride) .

How does the nitro group at the 5-position influence pharmacological activity compared to halogen or methoxy substituents?

Advanced Research Question
The nitro group enhances electron-withdrawing effects, increasing binding affinity to target proteins (e.g., HSP90) via hydrogen bonding with residues like TYR604. In contrast:

  • Chloro substituents improve lipophilicity, aiding blood-brain barrier penetration .
  • Methoxy groups reduce reactivity but improve metabolic stability.
    Comparative studies using isothermal titration calorimetry (ITC) and X-ray crystallography are recommended to quantify interactions .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question
Discrepancies may arise from variations in:

  • Purity : Impurities ≥2% can skew bioactivity results. Validate purity via HPLC before assays .
  • Assay Conditions : pH-dependent solubility (e.g., hydrochloride salt vs. free base) impacts dose-response curves. Use standardized buffers (pH 7.4) .
  • Cell Lines : Differences in membrane permeability (e.g., HEK293 vs. HeLa) affect IC₅₀ values. Include positive controls (e.g., geldanamycin for HSP90 inhibition) to calibrate assays .

What are the solubility and stability profiles of this compound, and how do they influence experimental design?

Basic Research Question

  • Solubility : Hydrochloride salt enhances water solubility (≥10 mg/mL in PBS), but precipitation occurs in non-polar solvents. Pre-solubilize in DMSO (<1% v/v) for in vitro studies .
  • Stability : Degrades under UV light (λ >300 nm). Store lyophilized at -20°C in amber vials with desiccants .

How can computational modeling predict structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to HSP90 (PDB ID: 3EQR). The nitro group forms hydrogen bonds with GLU527 and TYR604, while the methyl group stabilizes hydrophobic interactions .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity against related targets (e.g., serotonin receptors) .

What are the key considerations for evaluating toxicity and off-target effects in preclinical studies?

Advanced Research Question

  • Cytotoxicity Assays : Use MTT/WST-1 assays on primary hepatocytes to assess hepatic toxicity (EC₅₀ >100 µM is desirable) .
  • Off-Target Screening : Screen against CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions. Radioligand binding assays can identify cross-reactivity with adrenergic receptors .

How does the hydrochloride salt form impact crystallization and formulation development?

Advanced Research Question
The hydrochloride salt improves crystallinity, facilitating X-ray diffraction analysis. However:

  • Hygroscopicity : Requires formulation with excipients like lactose to prevent moisture uptake .
  • Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride
Reactant of Route 2
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2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride

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